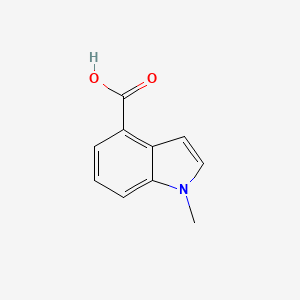
1-甲基-1H-吲哚-4-羧酸
描述
1-Methyl-1H-indole-4-carboxylic acid is a chemical compound with the molecular formula C10H9NO2 . It is a derivative of indole, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indole-4-carboxylic acid consists of an indole ring substituted with a methyl group at the 1-position and a carboxylic acid group at the 4-position .Physical And Chemical Properties Analysis
1-Methyl-1H-indole-4-carboxylic acid is a solid powder with a molecular weight of 175.19 . It has a boiling point of 243-245°C .科学研究应用
受限色氨酸衍生物的合成
1-甲基-1H-吲哚-4-羧酸已用于合成新型 3,4-稠合色氨酸类似物,用于肽和类肽构象阐明研究。这些衍生物由 Horwell 等人合成。(1994、1995),其特征在于一个连接 α-碳和吲哚环的 4 位的环,限制了构象柔性,同时使胺和羧酸基团可以自由衍生 (Horwell 等,1994), (Horwell 等,1995)。
真菌代谢物
1H-吲哚-3-羧酸,一种相关的化合物,已被 Levy 等人从担子菌 Aporpium caryae 中分离出来。(2000)。该化合物的结构阐明是通过光谱方法实现的,突出了其作为抗真菌代谢物的潜力 (Levy 等,2000)。
分子对接研究
Ganga Reddy 等人。(2022)合成了一系列 1H-吲哚-2-羧酸,在分子对接研究中将它们用作核心化合物,以预测与靶蛋白 EGFR 的结合相互作用。这强调了该化合物在设计针对特定蛋白质相互作用的分子中的重要性 (Ganga Reddy 等,2022)。
晶体结构分析
毛(2011)研究了 3-羧甲基-1H-吲哚-4-羧酸,分析了其晶体结构。这项研究揭示了重要的氢键模式,有助于理解晶态中的分子相互作用 (Mao,2011)。
选择性甘氨酸位点 NMDA 受体拮抗剂
Baron 等人。(2005)利用吲哚羧酸衍生物合成了有效的选择性甘氨酸位点 NMDA 受体拮抗剂。这突出了该化合物在神经活性药物开发中的作用 (Baron 等,2005)。
安全和危害
1-Methyl-1H-indole-4-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
未来方向
Indole derivatives, including 1-methyl-1H-indole-4-carboxylic acid, have significant potential in medicinal chemistry due to their physiological activity, which includes anticancer, antimicrobial, antiviral, anti-inflammatory activities, and more . Future research may focus on developing new indole derivatives with improved biological activity .
作用机制
Target of Action
Indole derivatives, a category to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
生化分析
Biochemical Properties
1-methyl-1H-indole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-methyl-1H-indole-4-carboxylic acid, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes in the body.
Cellular Effects
1-methyl-1H-indole-4-carboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the aryl hydrocarbon receptor (AHR) signaling pathway, which plays a critical role in regulating gene expression and cellular responses to environmental toxins . By interacting with AHR, 1-methyl-1H-indole-4-carboxylic acid can alter the expression of genes involved in detoxification processes, inflammation, and cell proliferation.
Molecular Mechanism
The molecular mechanism of action of 1-methyl-1H-indole-4-carboxylic acid involves its binding interactions with various biomolecules. It can act as an agonist or antagonist for specific receptors, leading to the activation or inhibition of downstream signaling pathways. For instance, 1-methyl-1H-indole-4-carboxylic acid has been shown to bind to the AHR, inducing its activation and subsequent translocation to the nucleus . This activation leads to the dimerization of AHR with the aryl hydrocarbon receptor nuclear translocator (ARNT), resulting in the transcriptional activation of target genes involved in xenobiotic metabolism and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-indole-4-carboxylic acid can vary over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 1-methyl-1H-indole-4-carboxylic acid, can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolites can have different biological activities, affecting the overall outcome of the compound’s effects on cells and tissues.
Dosage Effects in Animal Models
The effects of 1-methyl-1H-indole-4-carboxylic acid can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At high doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
1-methyl-1H-indole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or conjugated metabolites . These metabolic transformations can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, the effects on metabolic flux and metabolite levels can provide insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-methyl-1H-indole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability. For example, indole derivatives have been shown to interact with organic anion transporters, facilitating their uptake and distribution in various tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 1-methyl-1H-indole-4-carboxylic acid can influence its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been reported to localize in the mitochondria, where they can modulate mitochondrial function and energy metabolism . These localization patterns can provide insights into the compound’s mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
1-methylindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPJJUHCLDXVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566591 | |
| Record name | 1-Methyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90924-06-4 | |
| Record name | 1-Methyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Pyridin-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1354844.png)
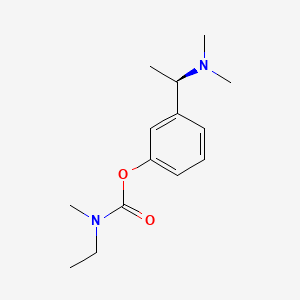


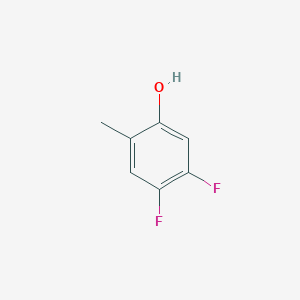
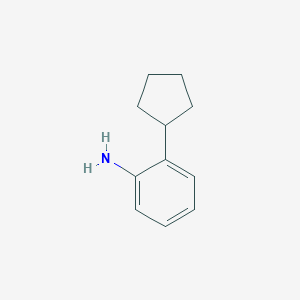
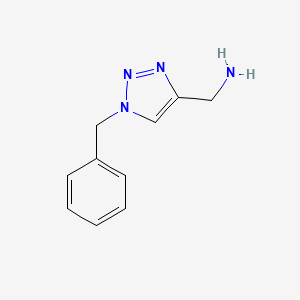
![[4,4'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1354859.png)


![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)
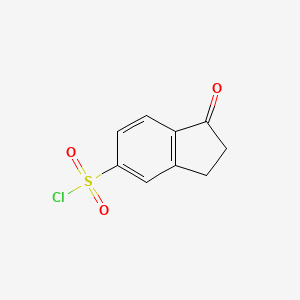
![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)
